(2S,4R)-4-叔丁氧基-1-异丙基脯氨酸

描述

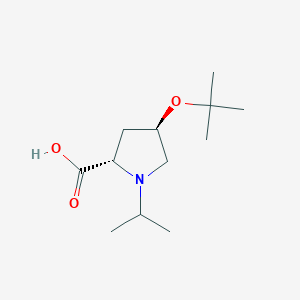

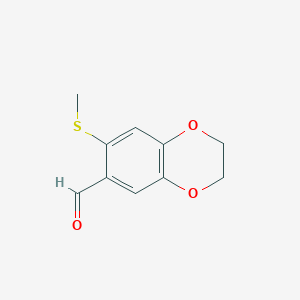

“(2S,4R)-4-tert-Butoxy-1-isopropylproline” is a chemical compound with the CAS Number: 1263078-31-4 and a molecular weight of 229.32 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 16 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Pyrrolidine .

Physical And Chemical Properties Analysis

“(2S,4R)-4-tert-Butoxy-1-isopropylproline” is a white to yellow solid . It has a molecular weight of 229.32 . The molecule contains 23 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

科学研究应用

核磁共振探针和药物化学

脯氨酸的氟化衍生物,例如(2S,4R)-全氟叔丁基-4-羟基脯氨酸,表现出独特的性质,使其适合用于19F核磁共振。它们可以用作药物化学中的灵敏探针,用于检测和成像复杂介质中的蛋白质和肽 .

构象研究

该化合物用于理论和计算研究,以了解分子在溶液中的构象行为。这可以让我们深入了解分子结构如何影响功能和反应性,这对设计新的化合物和材料非常有价值 .

合成反应中的手性诱导剂

(2S,4R)-4-叔丁氧基-1-异丙基脯氨酸衍生物用作立体选择性合成反应中的手性诱导剂,例如Biginelli反应。它们有助于在最终产物中获得所需立体化学,这对许多有机分子的活性至关重要 .

相转移催化

该化合物与金属离子和有机分子形成亲脂性配合物的能力使其成为相转移催化的候选者。这种应用在工业化学过程中具有重要意义,在这些过程中需要将反应物从两个不混溶的相之间转移 .

分析化学

在分析化学中,该化合物的手性性质可以用于分离对映异构体。这在药物质量控制中特别有用,因为需要检测和量化不需要的对映异构体 .

安全和危害

The safety information available indicates that the compound may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317). Precautionary measures include wearing protective gloves and eye protection (P280), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

作用机制

Target of Action

Similar compounds such as levoketoconazole and (2S,4R)-4-Methylglutamate have been shown to interact with enzymes involved in steroidogenesis and glutamate receptors respectively

Mode of Action

For instance, levoketoconazole, a steroidogenesis inhibitor, has been shown to inhibit cortisol production more potently than its racemic counterpart .

Biochemical Pathways

It’s known that alterations in metabolic pathways are a hallmark of cancer growth . Tumor cells have been observed to modify specific pathways such as glycolysis, fatty acid synthesis, and amino acid synthesis to support their proliferation .

Pharmacokinetics

Studies on similar compounds like (2s,4r)-4-[18f]fluoroglutamine have shown that it is selectively taken up and trapped by tumor cells

Result of Action

For example, levoketoconazole has been observed to potently inhibit cortisol production in adrenocortical cells .

Action Environment

For instance, cis-propiconazole, a mixture of two propiconazole cis-isomers including (2S,4R), is moderately persistent in soil and aquatic systems with a low risk of leaching to groundwater .

属性

IUPAC Name |

(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-8(2)13-7-9(16-12(3,4)5)6-10(13)11(14)15/h8-10H,6-7H2,1-5H3,(H,14,15)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEYXTGROKSICK-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1C(=O)O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C[C@@H](C[C@H]1C(=O)O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)

![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)

![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)